REACTION_CXSMILES
|
[CH3:1][S-:2].[Na+].Br[C:5]1[C:6]([CH3:12])=[C:7]([CH:9]=[CH:10][CH:11]=1)[NH2:8]>CN1CCCC1.[Cu]>[CH3:12][C:6]1[C:5]([S:2][CH3:1])=[CH:11][CH:10]=[CH:9][C:7]=1[NH2:8] |f:0.1|
|
Name
|
|
Quantity
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4.3 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(N)C=CC1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 240° C. for 16 h
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
The organic extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C=CC=C1SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |